molecular formula C22H25N3 B1234238 1-(3,4-Dimethylphenyl)-4-(4-methyl-1-piperidinyl)phthalazine

1-(3,4-Dimethylphenyl)-4-(4-methyl-1-piperidinyl)phthalazine

Cat. No. B1234238
M. Wt: 331.5 g/mol
InChI Key: UNXWHEKNJQKQJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,4-dimethylphenyl)-4-(4-methyl-1-piperidinyl)phthalazine is a ring assembly and a member of pyridazines.

Scientific Research Applications

Synthesis and Potential Therapeutic Applications

  • Anti-inflammatory Properties : Research by Abd Alla et al. (2010) synthesized derivatives of 1-(3,4-Dimethylphenyl)-4-(4-methyl-1-piperidinyl)phthalazine and found significant anti-inflammatory activities in some compounds, comparable to indomethacin, a commonly used anti-inflammatory drug (Abd Alla et al., 2010).

  • Anticancer Activities : A study by Li et al. (2006) developed novel 1,4-disubstituted phthalazine derivatives and discovered that some of these compounds exhibited higher anticancer activity than cisplatin in vitro against different cancer cell lines (Li et al., 2006).

  • Antitumor Potential : Xin et al. (2018) synthesized 1-phenyl-4-substituted phthalazine derivatives and evaluated their antiproliferative activity, finding significant antitumor activities in some compounds (Xin et al., 2018).

Material Science and Polymer Research

  • Polymer Synthesis : Cheng et al. (2002) and Lin et al. (2010) researched the synthesis of aromatic polyamides derived from unsymmetrical diamines containing the phthalazinone moiety, highlighting the material's solubility and high glass transition temperatures, which are important properties for industrial applications (Cheng et al., 2002); (Lin & X-Gao, 2010).

  • Development of Antimyotonic Agents : Catalano et al. (2008) studied constrained analogues of tocainide, which included derivatives similar to 1-(3,4-Dimethylphenyl)-4-(4-methyl-1-piperidinyl)phthalazine, showing increased potency as skeletal muscle sodium channel blockers (Catalano et al., 2008).

Analytical Chemistry and Environmental Science

  • Fluorescent Organic Nanosheets for Ion Detection : Wakshe et al. (2021) developed a phthalazine derivative-based fluorescent organic nanosheet for the detection of specific ions in aqueous media, demonstrating the potential for environmental monitoring and analytical chemistry applications (Wakshe et al., 2021).

properties

Product Name

1-(3,4-Dimethylphenyl)-4-(4-methyl-1-piperidinyl)phthalazine

Molecular Formula

C22H25N3

Molecular Weight

331.5 g/mol

IUPAC Name

1-(3,4-dimethylphenyl)-4-(4-methylpiperidin-1-yl)phthalazine

InChI

InChI=1S/C22H25N3/c1-15-10-12-25(13-11-15)22-20-7-5-4-6-19(20)21(23-24-22)18-9-8-16(2)17(3)14-18/h4-9,14-15H,10-13H2,1-3H3

InChI Key

UNXWHEKNJQKQJW-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C2=NN=C(C3=CC=CC=C32)C4=CC(=C(C=C4)C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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